molecular formula C13H17BrN2O2S B8164812 1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine

1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine

Cat. No.: B8164812
M. Wt: 345.26 g/mol
InChI Key: NUCCXIHWLGMUQE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-bromophenyl group and a cyclopropylsulfonyl group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, cyclopropylsulfonyl chloride, and piperazine.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium methoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed depend on the specific reactions and conditions employed. For example, substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Industrial Applications: The compound’s unique chemical properties make it suitable for various industrial applications, including as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways involved in neurotransmission or cellular metabolism.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-4-(cyclopropylsulfonyl)piperazine and 1-(4-Methylphenyl)-4-(cyclopropylsulfonyl)piperazine share structural similarities.

    Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)19(17,18)13-5-6-13/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCXIHWLGMUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-bromophenyl)piperazine (1 g, 4.15 mmol) was dissolved in DCM (40 ml) and cooled in 0° C. Then DMAP (0.051 g, 0.415 mmol), triethylamine (0.723 ml, 5.18 mmol), and cyclopropanesulfonyl chloride (0.641 g, 4.56 mmol) were added. The reaction was stirred 1 h at rt, then diluted with DCM and saturated NH4Cl/water (1:1). The aqueous phase was separated, extracted with DCM (×2) and the combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated to give the desired product. LC-MS: calculated for C13H17BrN2O2S 346.02 observed m/e: 346.88 (M+H)+ (Rt 1.16/2 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.723 mL
Type
reactant
Reaction Step Two
Quantity
0.641 g
Type
reactant
Reaction Step Two
Name
Quantity
0.051 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
NH4Cl water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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